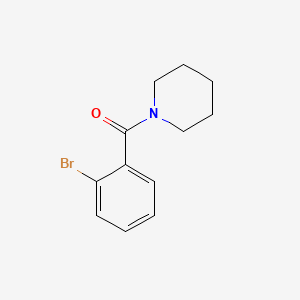

(2-Bromophenyl)(piperidin-1-yl)methanone

Description

Contextual Significance of (2-Bromophenyl)(piperidin-1-yl)methanone in Contemporary Organic Chemistry

This compound, with the chemical formula C₁₂H₁₄BrNO, is a synthetic organic compound that has garnered attention primarily as a versatile intermediate in organic synthesis. The piperidine (B6355638) moiety is a ubiquitous structural motif in a vast number of biologically active compounds and pharmaceuticals, making piperidine derivatives a cornerstone of medicinal chemistry. nih.gov The presence of a 2-bromophenyl group in this particular methanone (B1245722) introduces a reactive "handle" that can be exploited for further chemical modifications, such as cross-coupling reactions, to construct more elaborate molecular architectures. This strategic placement of a bromine atom on the phenyl ring significantly enhances the compound's utility as a building block for creating libraries of novel compounds for drug discovery and materials science.

Scope of Academic Inquiry and Research Focus for this compound

The academic inquiry into this compound is predominantly centered on its application in synthetic organic chemistry. Research efforts are largely directed towards its use as a precursor for the synthesis of a variety of heterocyclic compounds and other complex organic molecules. The reactivity of the carbon-bromine bond allows for its participation in a range of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, which are fundamental tools in modern organic synthesis. Consequently, this compound is a valuable starting material for medicinal chemists and synthetic chemists aiming to design and construct new molecular entities with potential therapeutic applications or unique material properties. The research focus, therefore, is less on the intrinsic biological activity of the compound itself and more on its strategic role in the convergent synthesis of more complex and potentially bioactive molecules.

Structure

3D Structure

Properties

IUPAC Name |

(2-bromophenyl)-piperidin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO/c13-11-7-3-2-6-10(11)12(15)14-8-4-1-5-9-14/h2-3,6-7H,1,4-5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBSGIRRDUAZIRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70355094 | |

| Record name | (2-Bromophenyl)(piperidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61153-35-3 | |

| Record name | (2-Bromophenyl)(piperidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Physicochemical Properties

The fundamental physicochemical properties of (2-Bromophenyl)(piperidin-1-yl)methanone are crucial for its handling, application in synthesis, and for the characterization of its derivatives. While extensive experimental data for this specific compound is not widely published, its properties can be reliably predicted based on its structure and data available for analogous compounds.

| Property | Value |

| Molecular Formula | C₁₂H₁₄BrNO |

| Molecular Weight | 268.15 g/mol |

| Appearance | Expected to be a solid at room temperature |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate |

| Melting Point | Not widely reported |

| Boiling Point | Not widely reported |

Synthesis and Reactivity

The synthesis of (2-Bromophenyl)(piperidin-1-yl)methanone can be achieved through standard amidation reactions. A common and straightforward method involves the reaction of 2-bromobenzoyl chloride with piperidine (B6355638) in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct.

Reaction Scheme:

Figure 1: General reaction scheme for the synthesis of this compound from 2-bromobenzoyl chloride and piperidine.

The reactivity of this compound is dominated by the presence of the bromine atom on the aromatic ring. This feature makes it an excellent substrate for a variety of metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents at the 2-position of the phenyl ring.

Spectroscopic Data

Established Synthetic Pathways for (2-Bromophenyl)(piperidin-1-yl)methanone

The synthesis of this amide is most commonly approached through well-documented, reliable reactions that are fundamental to organic chemistry.

The most direct and widely employed method for synthesizing this compound is through the acylation of piperidine with an activated derivative of 2-bromobenzoic acid, typically 2-bromobenzoyl chloride. This reaction, a classic example of nucleophilic acyl substitution, is favored for its high efficiency and straightforward execution.

The process involves the reaction of 2-bromobenzoyl chloride with piperidine. A base is typically added to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product. This method is analogous to the Schotten-Baumann reaction conditions often used for amide synthesis.

Table 1: Typical Reagents and Conditions for Synthesis via Acyl Halide

| Component | Chemical Name | Role in Reaction | Typical Conditions |

|---|---|---|---|

| Acyl Halide | 2-Bromobenzoyl chloride | Electrophile; source of the 2-bromobenzoyl group | Added to the reaction mixture, often slowly or in solution. |

| Amine | Piperidine | Nucleophile; provides the piperidinyl moiety | Used as the primary substrate to attack the acyl chloride. |

| Base | Triethylamine (B128534), Pyridine, or aqueous NaOH | HCl scavenger | An equivalent or slight excess is used to neutralize acid byproduct. |

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF) | Reaction medium | Anhydrous conditions are preferred for non-aqueous setups. |

The reaction is generally rapid and exothermic, often conducted at reduced temperatures (0 °C to room temperature) to control the reaction rate and minimize side reactions. The resulting this compound can then be isolated through standard workup and purification procedures.

Beyond the acyl halide route, other strategies have been developed for amide bond formation, which can offer advantages in terms of substrate compatibility and avoidance of hazardous reagents like thionyl chloride or oxalyl chloride needed to make acyl halides.

One major alternative is the direct amide coupling (or condensation) of 2-bromobenzoic acid with piperidine. This approach relies on the use of coupling reagents that activate the carboxylic acid in situ, facilitating the nucleophilic attack by the amine. researchgate.net This method is a cornerstone of modern organic synthesis, particularly in pharmaceutical chemistry. researchgate.net

Another advanced approach involves catalytic methods . For instance, boric acid has been shown to catalyze the dehydrative amidation of benzoic acids and aromatic amines under mild conditions. researchgate.net Furthermore, copper-catalyzed cross-coupling procedures have been developed for the amination of 2-bromobenzoic acids, which eliminates the need for prior activation of the carboxylic acid. nih.gov

Table 2: Comparison of Alternative Synthetic Strategies

| Synthetic Strategy | Key Reagents | Advantages | Disadvantages |

|---|---|---|---|

| Direct Amide Coupling | 2-Bromobenzoic acid, Piperidine, Coupling agents (e.g., EDC, HATU, DCC) | High functional group tolerance; avoids acyl halides. researchgate.net | Cost of coupling reagents; formation of stoichiometric byproducts. |

| Catalytic Amidation | 2-Bromobenzoic acid, Piperidine, Catalyst (e.g., Boric acid, Copper salts) | Atom economy; milder conditions. researchgate.netnih.gov | Catalyst may require specific handling; optimization may be needed. |

These alternative methods provide a broader toolkit for chemists, allowing the synthesis to be tailored based on factors like scale, cost, and the presence of other functional groups in more complex substrates.

Utilization of this compound in Building Block Synthesis

The true value of this compound in organic synthesis lies in its utility as a versatile building block. The presence of the aryl bromide moiety provides a reactive handle for a variety of powerful cross-coupling reactions, enabling the construction of significantly more complex molecular architectures.

This compound is a key intermediate for creating substituted biaryl and arylamine structures, which are prevalent in pharmaceuticals and advanced materials. The ortho-disposed piperidine amide and the newly introduced group can lead to molecules with specific three-dimensional conformations and biological activities.

Two of the most important transformations involving this intermediate are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling : This palladium-catalyzed reaction forms a new carbon-carbon bond between the aryl bromide of the intermediate and an organoboron compound (like a boronic acid or ester). libretexts.orgmdpi.com This reaction is exceptionally robust and tolerant of a wide array of functional groups, making it ideal for the late-stage diversification of molecules. nih.gov By using this reaction, the bromine atom can be replaced with various aryl, heteroaryl, or alkyl groups. libretexts.org

Buchwald-Hartwig Amination : This is another palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between the aryl bromide and a primary or secondary amine. wikipedia.orgorganic-chemistry.org This transformation is one of the most powerful methods for synthesizing arylamines, which are common substructures in drug candidates. researchgate.net

Table 3: Examples of Structures Derived from this compound

| Reaction Type | Coupling Partner Example | Product Substructure |

|---|---|---|

| Suzuki-Miyaura Coupling | Phenylboronic acid | (2-([1,1'-Biphenyl]-2-yl))(piperidin-1-yl)methanone |

| Suzuki-Miyaura Coupling | Pyridine-3-boronic acid | (Piperidin-1-yl)(2-(pyridin-3-yl)phenyl)methanone |

| Buchwald-Hartwig Amination | Aniline (B41778) | (2-(Phenylamino)phenyl)(piperidin-1-yl)methanone |

The structure of this compound is well-suited for modern synthetic paradigms such as modular and automated synthesis. These approaches aim to rapidly generate large libraries of related compounds for applications like drug discovery. news-medical.net

In a modular approach , the compound can be viewed as a scaffold that can be diversified in multiple stages. The initial synthesis itself is modular; a variety of amines can be used in place of piperidine to create a library of 2-bromobenzamides. In a second stage of diversification, the bromo-scaffold can be subjected to automated parallel synthesis, where an array of boronic acids or amines is used in Suzuki or Buchwald-Hartwig reactions to generate a large matrix of final products.

Furthermore, the synthesis and subsequent modification of this compound are amenable to automated flow chemistry . Multi-step syntheses can be linked together in a continuous sequence using packed columns containing reagents and catalysts. syrris.jp Such a process allows for the rapid, efficient, and automated production of the target molecule and its derivatives, bypassing the need for manual isolation of intermediates. beilstein-journals.org This integration of enabling technologies represents a new paradigm for molecular assembly, allowing for faster optimization and production of complex chemical entities. syrris.jp

Reactions Involving the Bromine Substituent

The carbon-bromine bond on the phenyl ring is a key site for functionalization, primarily through metal-catalyzed cross-coupling reactions and, to a lesser extent, nucleophilic aromatic substitution.

The bromine atom in this compound renders it an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental for creating new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron compound, typically a boronic acid or ester. The reaction is catalyzed by a palladium(0) complex and requires a base. For substrates similar to this compound, typical conditions involve catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂, with bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ in solvent systems like toluene/water, dioxane/water, or ethanol/water. nih.govmdpi.comresearchgate.net The reaction's tolerance for a wide range of functional groups makes it a highly valuable synthetic tool.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming carbon-nitrogen bonds, coupling the aryl bromide with a primary or secondary amine. wikipedia.orgnih.gov The process typically employs a palladium catalyst, a phosphine (B1218219) ligand (e.g., Xantphos), and a strong base like sodium tert-butoxide (NaOtBu). mdpi.comnih.gov This transformation allows for the synthesis of N-aryl piperidine derivatives from the parent bromo compound.

Sonogashira Coupling: To introduce an alkyne moiety, the Sonogashira coupling is employed. This reaction couples the aryl bromide with a terminal alkyne using a dual catalyst system of palladium and copper(I) iodide in the presence of an amine base, such as triethylamine (Et₃N). nih.govnih.govchemrxiv.org This method is highly efficient for creating aryl-alkyne structures.

Table 1: Representative Metal-Catalyzed Cross-Coupling Reactions on Aryl Bromides The following table presents typical conditions for cross-coupling reactions on aryl bromides analogous to this compound, as specific data for the target compound is not widely published.

| Reaction Type | Aryl Bromide Substrate | Coupling Partner | Catalyst System | Base | Solvent | Product | Yield (%) |

| Suzuki-Miyaura | 2-(4-Bromophenyl)benzofuran | 4-Methoxyphenylboronic acid | Pd(II) complex | K₂CO₃ | EtOH/H₂O | 2-(4'-(Methoxy)-[1,1'-biphenyl]-4-yl)benzofuran | 91 |

| Buchwald-Hartwig | 6-Bromo-3',4'-dimethoxyflavone | Aniline | Pd₂(dba)₃ / XantPhos | Cs₂CO₃ | Toluene | 6-(Phenylamino)-3',4'-dimethoxyflavone | 55 |

| Sonogashira | 5-(Bromomethylene) DHP | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 5-((Phenyl)ethynyl)methylene) DHP | 90 |

Direct nucleophilic aromatic substitution (SNAr) of the bromine atom in this compound is generally challenging. The classic SNAr mechanism requires the aromatic ring to be activated by potent electron-withdrawing groups positioned ortho or para to the leaving group, which are absent in this molecule. nih.gov Consequently, forcing conditions, such as high temperatures and strong nucleophiles, would be necessary, often leading to low yields or side reactions.

A more viable approach for nucleophilic substitution on such unactivated aryl bromides is the Ullmann condensation. This copper-catalyzed reaction allows for the coupling of aryl halides with alcohols, amines, or thiols. While harsher than palladium-catalyzed methods, it provides a pathway for forming carbon-oxygen or carbon-nitrogen bonds where Buchwald-Hartwig amination might not be suitable.

Reactions Involving the Piperidine Moiety

The piperidine ring contains a tertiary amine nitrogen, which is a site for functionalization.

Although the nitrogen atom in this compound is part of an amide, which reduces its nucleophilicity compared to a free amine, the piperidine ring itself can be derived from a precursor piperidone or functionalized prior to the formation of the amide bond. If starting from a pre-functionalized piperidine, a wide variety of derivatives can be accessed. For instance, N-alkylation of piperidine precursors can be achieved using alkyl halides. google.com Similarly, N-acylation with acyl chlorides or anhydrides can introduce another acyl group, though this is less common once the benzoyl group is in place. nih.gov These strategies are typically employed in the synthesis of complex piperidine-containing molecules by modifying the piperidine ring before coupling it with the 2-bromobenzoyl moiety. nih.gov

Ring Transformations and Cycloaddition Reactions

The saturated piperidine ring is generally stable and less prone to ring transformations or cycloaddition reactions compared to unsaturated heterocyclic systems. nih.gov However, derivatives can be synthesized that undergo such reactions. For example, the introduction of unsaturation into the piperidine ring would allow it to participate in Diels-Alder or other pericyclic reactions. Ring-opening reactions of N-substituted piperidines can also be induced under specific oxidative or reductive conditions, though these are specialized transformations not commonly applied to simple N-aroyl derivatives. researchgate.net

Reactions Involving the Carbonyl Group

The amide carbonyl group is the least reactive of the three functional sites. Its reactivity is significantly lower than that of a ketone or aldehyde due to the resonance stabilization provided by the nitrogen lone pair.

Reduction of the amide carbonyl is possible but requires powerful reducing agents. Strong hydrides like lithium aluminum hydride (LiAlH₄) can reduce the amide to an amine, which would yield (2-bromophenyl)(piperidin-1-yl)methane. This transformation converts the benzoylpiperidine into a benzylpiperidine derivative.

Addition of organometallic reagents such as Grignard or organolithium compounds to the amide carbonyl is generally not a high-yielding reaction. Instead of addition, these strong bases can deprotonate the alpha-carbon positions. If addition does occur, it typically requires a highly reactive organometallic reagent and can lead to the formation of a ketone after the collapse of the tetrahedral intermediate, though this is not a common or efficient process for tertiary amides.

Amidation and Transamidation Reactions

The amide bond in this compound, being a tertiary amide, is notably stable and generally unreactive due to resonance stabilization. Direct amidation to form this compound typically involves the reaction of 2-bromobenzoyl chloride with piperidine. The reverse, cleavage of the C-N bond, or exchange of the piperidine moiety (transamidation), requires significant activation.

While specific studies on the transamidation of this compound are not prevalent, general methods for the transamidation of tertiary amides are applicable. These reactions are challenging but can be achieved under specific catalytic conditions. For instance, zirconium and hafnium-amido complexes have been shown to be effective catalysts for transamidation reactions between tertiary amides and secondary amines, sometimes proceeding rapidly at room temperature. Another approach involves using nitroarenes as the nitrogen source under reductive conditions, mediated by manganese metal, to achieve transamidation of tertiary amides. These methods represent potential pathways for modifying the piperidine portion of the molecule.

Table 1: Selected Catalytic Systems for Transamidation of Tertiary Amides

| Catalyst System | Amine Source | Conditions | Reference |

| Zirconium/Hafnium-amido complexes | Secondary amines | Room temperature | |

| Manganese metal | Nitroarenes | Reductive conditions | |

| Palladium catalyst with peroxide | Tertiary amines | 100 °C, anisole | |

| Tungsten hexachloride (WCl₆) | Various amines | 140 °C, NMP |

Reduction and Oxidation Reactions of the Carbonyl Center

The carbonyl group within the methanone (B1245722) bridge is a key site for reduction and oxidation reactions.

Reduction: The reduction of the tertiary amide in this compound to the corresponding amine, (2-bromobenzyl)piperidine, can be accomplished using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is the classic reagent for this transformation, effectively reducing the carbonyl group completely to a methylene (B1212753) group. The reaction proceeds via nucleophilic attack of a hydride ion on the carbonyl carbon. Unlike esters, where an alkoxy group is eliminated, in tertiary amides, the oxygen is eventually eliminated as an aluminate salt, leading to the formation of an intermediate iminium ion, which is then further reduced to the amine. Other modern methods for tertiary amide reduction include nickel-catalyzed reductions using silanes (e.g., PhSiH₃) and magnesium-catalyzed hydroboration with reagents like pinacolborane (HBpin).

Oxidation: The piperidine ring, particularly the carbon atoms alpha to the nitrogen, is susceptible to oxidation. While specific oxidation studies on this compound are limited, related N-acyl piperidines have been shown to undergo oxidation to form lactams (piperidin-2-ones). Reagents such as an iron(II)-hydrogen peroxide system can achieve this transformation, introducing a carbonyl group at the C2 position of the piperidine ring. This reaction provides a pathway to further functionalized piperidine derivatives.

Competitive Reaction Pathways and Side Product Formation during Synthesis and Derivatization

The most common synthesis of this compound involves the Schotten-Baumann reaction between 2-bromobenzoyl chloride and piperidine, typically in the presence of a base. During this process, several competitive reactions can lead to the formation of side products.

Hydrolysis of Acyl Chloride: 2-Bromobenzoyl chloride is highly reactive and susceptible to hydrolysis. If moisture is present in the reaction, the acyl chloride can be converted to 2-bromobenzoic acid. This not only consumes the starting material but the resulting carboxylic acid can react with the base, complicating purification.

Reaction with Base: The base used to scavenge the HCl byproduct (e.g., sodium hydroxide) can also react with the 2-bromobenzoyl chloride, leading to the formation of sodium 2-bromobenzoate.

Emulsion Formation: Particularly in biphasic reaction conditions, troublesome emulsions can form, making the separation and purification of the final product difficult.

During derivatization, particularly in catalytic reactions involving the aryl bromide, side reactions can include hydrodehalogenation (replacement of bromine with hydrogen) or catalyst deactivation.

Catalytic Reactions Utilizing this compound as a Substrate

The aryl bromide moiety of this compound makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for the formation of new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (boronic acid or boronic ester) to form a C-C bond. Using this compound as the substrate allows for the synthesis of biphenyl (B1667301) derivatives. The reaction is typically catalyzed by a palladium(0) species, generated in situ from a precursor like Pd(OAc)₂ or Pd(PPh₃)₄, in the presence of a base (e.g., K₂CO₃, K₃PO₄) and a suitable ligand. This methodology enables the introduction of a wide range of aryl, heteroaryl, or vinyl groups at the 2-position of the benzoyl moiety.

Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This compound can be coupled with primary or secondary amines to replace the bromine atom with a new amino group. This reaction is crucial for synthesizing complex aniline derivatives. The catalyst system typically consists of a palladium source and a specialized, bulky electron-rich phosphine ligand, such as BrettPhos or RuPhos, which are effective for a wide scope of amine and aryl halide partners.

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System | Resulting Product Type |

| Suzuki-Miyaura | Aryl/Vinyl boronic acid | C(sp²)-C(sp²) | Pd(PPh₃)₄, K₂CO₃ | (2-Arylphenyl)(piperidin-1-yl)methanone |

| Buchwald-Hartwig | Primary/Secondary amine | C(sp²)-N | Pd(OAc)₂, RuPhos, NaOtBu | (2-(Amino)phenyl)(piperidin-1-yl)methanone |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons on the 2-bromophenyl ring and the piperidine ring. The four aromatic protons on the bromophenyl group would appear as a complex multiplet in the downfield region (typically δ 7.0-7.8 ppm) due to spin-spin coupling. The protons of the piperidine ring would be found in the upfield region. Due to the amide bond, the two piperidine protons adjacent to the nitrogen atom (α-protons) would be deshielded and are expected to appear as broad signals around δ 3.3-3.7 ppm. The remaining piperidine protons (β- and γ-protons) would likely resonate as a complex multiplet in the δ 1.5-1.7 ppm range.

The ¹³C NMR spectrum would complement the ¹H NMR data. The carbonyl carbon of the methanone group is expected to have a characteristic chemical shift in the range of δ 168-172 ppm. The carbon atom attached to the bromine on the phenyl ring would be identifiable, as would the other five aromatic carbons. The carbon atoms of the piperidine ring would appear in the aliphatic region of the spectrum, with the α-carbons appearing more downfield (around δ 43-49 ppm) than the β- and γ-carbons (around δ 24-27 ppm).

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed for unambiguous assignment of all proton and carbon signals and to confirm the connectivity between the 2-bromobenzoyl and piperidine moieties.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous structures.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carbonyl (C=O) | - | ~169.0 |

| Aromatic C-Br | - | ~120.0 |

| Aromatic CH | 7.2 - 7.7 (m) | 127.0 - 132.0 |

| Aromatic C-CO | - | ~138.0 |

| Piperidine Cα | ~3.5 (br) | ~46.0 |

| Piperidine Cβ | ~1.6 (m) | ~26.0 |

| Piperidine Cγ | ~1.5 (m) | ~24.0 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

The nominal molecular weight of this compound (C₁₂H₁₄BrNO) is approximately 267 g/mol . High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition. Due to the presence of bromine, the mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion [M]⁺, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Under electron impact (EI) or electrospray ionization (ESI), the molecule would fragment in predictable ways. Common fragmentation pathways would likely involve the cleavage of the amide bond. Key fragments would include the 2-bromobenzoyl cation ([C₇H₄BrO]⁺) and the piperidinyl cation ([C₅H₁₀N]⁺). Further fragmentation of the 2-bromobenzoyl cation could involve the loss of carbon monoxide (CO) to form the 2-bromophenyl cation.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of chemical bonds.

The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the amide group, expected in the region of 1630-1680 cm⁻¹. The C-N stretching vibration of the amide would appear around 1250-1350 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the piperidine ring would be seen just below 3000 cm⁻¹. The C-Br stretching vibration would be found in the fingerprint region, typically between 500 and 600 cm⁻¹.

Raman spectroscopy would provide complementary information. The aromatic ring vibrations would likely produce strong signals in the Raman spectrum. The symmetric stretching of the C-Br bond might also be more readily observed in the Raman spectrum compared to the IR spectrum.

X-ray Crystallography for Solid-State Structural Determination and Conformation

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine bond lengths, bond angles, and torsional angles.

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Studies

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule.

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the 2-bromobenzoyl chromophore. The primary absorptions would be due to π → π* transitions within the aromatic ring and the n → π* transition of the carbonyl group. The conjugation between the phenyl ring and the carbonyl group would influence the position and intensity of these absorption maxima (λ_max). For a related compound, (2-Amino-5-bromophenyl)(pyridin-2-yl)methanone, a maximum absorbance (λ_max) is observed at 238 nm. caymanchem.com

Computational Chemistry and Theoretical Studies of 2 Bromophenyl Piperidin 1 Yl Methanone

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

No published studies were found that performed quantum chemical calculations on (2-Bromophenyl)(piperidin-1-yl)methanone. Therefore, no data is available for the following subsections.

HOMO-LUMO Orbital Energy Analysis

There is no available data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, or the corresponding energy gap for this compound.

Molecular Electrostatic Potential (MEP) Mapping

MEP maps for this compound have not been published, meaning there is no information on its electrophilic and nucleophilic regions.

Natural Bond Orbital (NBO) Analysis

NBO analysis, which provides insight into hyperconjugative interactions and charge delocalization, has not been reported for this molecule.

Investigation of Non-Linear Optical (NLO) Properties

There are no computational studies detailing the non-linear optical properties, such as polarizability and hyperpolarizability, of this compound.

Molecular Modeling and Docking Simulations for Interaction Prediction

Specific molecular modeling and docking studies for this compound are absent from the scientific literature.

Conformational Analysis and Energy Minimization

Detailed conformational analysis and energy minimization studies to determine the most stable conformers of this compound have not been documented.

Ligand-Target Interaction Modeling (Conceptual)

The exploration of this compound as a potential ligand for biological targets is a critical step in drug discovery and design. Computational modeling provides a powerful tool to predict and analyze these interactions at a molecular level. Methodologies such as molecular docking are employed to predict the preferred orientation of the ligand when bound to a target protein, as well as the binding affinity.

In a conceptual ligand-target interaction model for this compound, several key interactions could be anticipated. The presence of the bromine atom on the phenyl ring introduces a potential for halogen bonding, a significant and directional non-covalent interaction with electron-donating atoms on the protein, such as oxygen or nitrogen. The carbonyl group can act as a hydrogen bond acceptor, while the piperidine (B6355638) ring, with its flexible chair and boat conformations, can engage in van der Waals and hydrophobic interactions within the binding pocket of a receptor.

Table 1: Potential Intermolecular Interactions of this compound with a Hypothetical Protein Target

| Functional Group of Ligand | Potential Interaction Type | Potential Interacting Amino Acid Residues |

| 2-Bromophenyl | Halogen Bonding, Pi-stacking | Electron-rich residues (e.g., Asp, Glu), Aromatic residues (e.g., Phe, Tyr, Trp) |

| Carbonyl (C=O) | Hydrogen Bond Acceptor | Hydrogen bond donors (e.g., Ser, Thr, Asn, Gln) |

| Piperidine Ring | Hydrophobic Interactions, Van der Waals Forces | Aliphatic and aromatic residues (e.g., Ala, Val, Leu, Ile, Phe) |

These conceptual interactions would be further investigated using molecular dynamics simulations to assess the stability of the ligand-protein complex over time, providing insights into the dynamic nature of the binding.

Reaction Mechanism Elucidation via Computational Methods

Understanding the reaction mechanisms involved in the synthesis or metabolism of this compound can be significantly enhanced through computational methods. Density Functional Theory (DFT) is a prominent quantum mechanical method used to study the electronic structure of molecules and to map out the potential energy surface of a chemical reaction.

For instance, a key reaction in the synthesis of this compound is the acylation of piperidine with 2-bromobenzoyl chloride. Computational analysis of this reaction would involve identifying the transition states and intermediates along the reaction pathway. The calculations would aim to determine the activation energies for each step, thereby elucidating the rate-determining step of the mechanism.

Table 2: Conceptual Steps in the Acylation of Piperidine with 2-Bromobenzoyl Chloride Investigated by Computational Methods

| Reaction Step | Computational Analysis | Key Information Obtained |

| Nucleophilic attack of piperidine on the carbonyl carbon | Transition state search, Intrinsic Reaction Coordinate (IRC) calculation | Geometry of the transition state, Activation energy |

| Formation of a tetrahedral intermediate | Geometry optimization, Frequency analysis | Stability of the intermediate |

| Elimination of the chloride leaving group | Transition state search, IRC calculation | Energy barrier for the final product formation |

Such computational studies provide a detailed, atomistic view of the reaction, complementing experimental findings and aiding in the optimization of reaction conditions.

Applications and Role in Advanced Organic Synthesis

Role in Catalyst Design or Mechanistic Probes in Organic Reactions

(2-Bromophenyl)(piperidin-1-yl)methanone, while not extensively documented as a standalone catalyst or a definitive mechanistic probe in a large volume of published research, possesses structural motifs that make it a compound of significant interest in the exploration of these areas. The inherent functionalities—a directing amide group and a reactive ortho-bromine atom—position it as a valuable precursor in the synthesis of specialized ligands for metal catalysts and as a substrate in studies aimed at elucidating reaction mechanisms, particularly in the realm of C-H activation and cross-coupling reactions.

The amide moiety, specifically the carbonyl oxygen, can act as a coordinating site for a transition metal, directing the metal to activate a nearby C-H bond. This "directing group" ability is a cornerstone of modern synthetic methodology, allowing for highly regioselective functionalization of otherwise unreactive bonds. The piperidine (B6355638) ring can influence the steric environment around the coordinating amide, which can be a critical factor in the efficiency and selectivity of a catalytic process.

Furthermore, the ortho-bromine atom on the phenyl ring serves as a versatile synthetic handle. It can readily participate in a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This reactivity allows for the introduction of other functional groups, including phosphines, which are ubiquitous ligands in homogeneous catalysis. The strategic placement of the bromine atom ortho to the amide directing group opens up possibilities for the synthesis of bidentate or pincer-type ligands, where the amide and the newly introduced group can coordinate to a metal center.

Role in Catalyst Design

The utility of this compound in catalyst design primarily lies in its potential as a precursor to more complex ligand architectures. The ortho-amide functionality can direct the metallation of the phenyl ring, and the bromo-substituent can be subsequently replaced to build intricate ligand systems.

One of the key strategies in modern catalyst design is the development of ligands that can stabilize the metal center and fine-tune its reactivity. Research has shown that N-aryl amides can serve as effective directing groups in palladium-catalyzed C-H functionalization. While specific studies on this compound are not abundant, the principles derived from similar structures are applicable. For instance, the synthesis of novel phosphine (B1218219) ligands often relies on the strategic functionalization of aryl halides. The presence of the ortho-bromo atom in the title compound makes it an ideal starting material for the synthesis of phosphine-amide ligands through cross-coupling reactions.

The general approach would involve a palladium- or nickel-catalyzed cross-coupling reaction between this compound and a phosphine source, such as diphenylphosphine. The resulting product, a (2-(diphenylphosphino)phenyl)(piperidin-1-yl)methanone, would be a bidentate P,O-ligand. Such ligands are known to form stable complexes with various transition metals and have been employed in a range of catalytic transformations.

To illustrate the potential applications, consider the following hypothetical reaction sequence leading to a potential catalyst ligand:

| Step | Reactants | Catalyst/Reagents | Product | Potential Catalytic Application of the Ligand |

| 1 | This compound, Diphenylphosphine | Pd(dba)₂, BINAP, NaOtBu | (2-(Diphenylphosphino)phenyl)(piperidin-1-yl)methanone | Cross-coupling reactions, hydrogenation |

| 2 | This compound, Pinacolborane | PdCl₂(dppf), Et₃N | (2-(Piperidine-1-carbonyl)phenyl)boronic acid pinacol (B44631) ester | Suzuki coupling, C-H activation |

This table is illustrative of the potential synthetic pathways and applications based on the known reactivity of the functional groups present in this compound.

Role as a Mechanistic Probe

The structural features of this compound also make it a suitable candidate for use as a mechanistic probe to investigate the intricacies of certain organic reactions. The interplay between the amide directing group and the ortho-bromine atom can provide valuable insights into reaction pathways.

In studies of directed C-H activation, for example, the rate of the reaction and the regioselectivity can be highly dependent on the nature of the directing group. By comparing the reactivity of this compound with analogous compounds bearing different amide substituents or lacking the ortho-bromo group, researchers could dissect the electronic and steric effects that govern the C-H activation step.

Furthermore, in the context of cross-coupling reactions, this compound can be used to study the mechanism of catalyst activation and the nature of the active catalytic species. The kinetics of the oxidative addition of the C-Br bond to a low-valent metal center can be monitored, and the influence of the coordinating amide group on this crucial step can be assessed. Isotopic labeling studies, where either the hydrogen atoms on the phenyl ring or the carbon of the C-Br bond are replaced with their heavier isotopes, could provide further details on the rate-determining steps of catalytic cycles involving this type of substrate.

The following table summarizes research findings on related compounds that suggest the potential role of this compound as a mechanistic probe.

| Research Area | Key Findings on Related Structures | Implied Role for this compound |

| Palladium-Catalyzed C-H Activation | Amide groups are effective directing groups for ortho-C-H activation. The rate and selectivity are influenced by the steric and electronic properties of the amide. nih.gov | Could be used as a model substrate to study the directing group ability of the piperidin-1-yl methanone (B1245722) moiety and the effect of the ortho-bromo substituent on the C-H activation process. |

| Cross-Coupling Reactions | The oxidative addition of aryl halides to palladium(0) is a key step in many cross-coupling reactions. The electronic nature of the aryl halide affects the rate of this step. nih.gov | Can serve as a substrate to investigate the kinetics of oxidative addition and to probe the electronic effects of the ortho-amide group on this process. |

| Ligand Synthesis and Catalyst Activity | The synthesis of phosphine ligands from aryl halides is a common strategy in catalyst development. The structure of the ligand has a profound impact on the catalyst's activity and selectivity. orgsyn.org | Its conversion to a phosphine-amide ligand would allow for the study of how this new ligand influences the catalytic cycle in various transformations. |

While direct and extensive research on the specific roles of this compound in catalyst design and as a mechanistic probe is not yet prevalent in the scientific literature, its chemical structure provides a strong basis for its potential utility in these advanced areas of organic synthesis. Future investigations into the reactivity and coordination chemistry of this compound are likely to uncover novel applications in catalysis and contribute to a deeper understanding of fundamental reaction mechanisms.

Mechanistic Investigations of Reactions Involving 2 Bromophenyl Piperidin 1 Yl Methanone

Elucidation of Reaction Mechanisms Through Experimental and Computational Approaches

The formation of the phenanthridinone core from (2-Bromophenyl)(piperidin-1-yl)methanone and related 2-bromobenzamides is generally understood to proceed through a palladium-catalyzed intramolecular C-H activation and subsequent C-C bond formation. Two primary catalytic cycles have been proposed and investigated: a Pd(0)/Pd(II) cycle and a Pd(II)/Pd(IV) cycle. Additionally, under certain conditions, an aryne-mediated pathway may be operative.

Experimental Evidence:

Kinetic studies on analogous systems have provided crucial insights. For instance, a large intermolecular kinetic isotope effect (kH/kD) is often observed, suggesting that the C-H bond cleavage is a rate-determining or turnover-limiting step in the catalytic cycle. nih.gov The reaction order in catalyst, substrate, and other reagents has also been examined to identify the species present in the catalyst resting state and to construct a kinetic model of the reaction.

Computational Approaches (DFT Studies):

Density Functional Theory (DFT) calculations have been instrumental in mapping the potential energy surfaces of these reactions. These studies help in comparing the feasibility of different proposed mechanisms by calculating the activation energies for key steps such as oxidative addition, C-H activation, and reductive elimination. For the intramolecular C-H arylation of N-aryl-2-bromobenzamides, DFT studies have been used to evaluate the energetics of the concerted metalation-deprotonation (CMD) pathway for C-H bond cleavage, which is often found to be a plausible mechanism. nih.gov Computational models also allow for the investigation of the geometries of transition states and intermediates, providing a deeper understanding of the factors controlling selectivity.

A plausible mechanism for the palladium-catalyzed C-H bond activation with related benzamides involves an initial oxidative addition of the aryl halide to a Pd(0) species. rsc.org This is followed by a base-assisted anion exchange and subsequent activation of the Csp2–H bond to yield a palladacycle intermediate. rsc.org The final step is a reductive elimination to form the phenanthridinone product and regenerate the Pd(0) catalyst. rsc.org

Studies of Selectivity (Regioselectivity, Chemoselectivity, Stereoselectivity) in Transformations

The selectivity of the intramolecular C-H arylation is a critical aspect that has been extensively studied.

Regioselectivity: In cases where multiple C-H bonds are available for activation on the N-aryl substituent, the regioselectivity of the cyclization becomes a key issue. The choice of ligands on the palladium catalyst has been shown to play a crucial role in controlling which C-H bond is activated. For instance, the use of sterically demanding ligands can favor C-H activation at less hindered positions. Furthermore, the electronic properties of both the ligand and the substrate can influence the regiochemical outcome. In some aryne-mediated reactions, the regioselectivity can be poor unless influenced by catalyst design. researchgate.net

Chemoselectivity: In molecules containing multiple reactive sites, achieving chemoselective C-H activation is a challenge. The directing group ability of the amide functionality in this compound generally ensures that the intramolecular C-H arylation is the favored pathway over intermolecular reactions, especially at high dilutions.

Stereoselectivity: While the core reaction of forming the planar phenanthridinone ring from this compound does not inherently involve the creation of stereocenters, related intramolecular Heck reactions can establish tertiary or quaternary stereocenters with high enantioselectivity when chiral ligands are employed.

The effect of ligands on the regioselectivity of palladium-catalyzed heteroannulation reactions of 1,3-dienes has been systematically studied, providing insights that can be extrapolated to the C-H activation of N-aryl benzamides.

| Ligand | Regioisomeric Ratio (Product A : Product B) | Combined Yield (%) |

|---|---|---|

| None | - | 32 |

| L1 | 92:8 | 56 |

| Sterically Demanding Ligands (e.g., L10-12) | High 2-selectivity | - |

This table illustrates the impact of different phosphine (B1218219) ligands on the regioselectivity and yield in a model palladium-catalyzed heteroannulation, highlighting the principle of ligand-controlled regioselectivity. Data is illustrative and based on findings for analogous systems.

Catalytic Cycle Analysis and Catalyst Turnover Studies

Detailed analysis of the catalytic cycle is fundamental to understanding and optimizing the reaction.

Pd(0)/Pd(II) Catalytic Cycle: A commonly proposed cycle begins with the oxidative addition of the C-Br bond of this compound to a Pd(0) complex. The resulting Pd(II) intermediate then undergoes an intramolecular C-H activation, often via a concerted metalation-deprotonation (CMD) mechanism, to form a palladacycle. Finally, reductive elimination of the desired phenanthridinone product regenerates the Pd(0) catalyst.

Pd(II)/Pd(IV) Catalytic Cycle: An alternative mechanism involves a Pd(II)/Pd(IV) cycle. In this pathway, a Pd(II) species undergoes C-H activation to form a palladacycle, which is then oxidized to a Pd(IV) intermediate. Reductive elimination from this high-valent palladium species yields the product. While less common, this pathway has been proposed for certain C-H functionalization reactions. Some studies propose a mechanism involving a second oxidative addition to a 2-bromobenzoic acid, leading to a diaryl-Pd(IV) species. acs.org

Catalyst Turnover: Catalyst deactivation can be a significant issue, and studies often focus on identifying the pathways of catalyst decomposition. The nature of the ligands, the base, and the reaction temperature all influence the stability and turnover number of the palladium catalyst. The use of robust ligands, such as bulky biaryl phosphines, can often improve catalyst longevity and efficiency.

A plausible catalytic cycle for the synthesis of phenanthridinones from 2-bromobenzamides and 2-bromobenzoic acids involves two interconnected cycles. acs.orgnih.gov One cycle generates an aryne intermediate from 2-bromobenzoic acid, and the second cycle involves the reaction of this aryne with a palladacycle formed from the 2-bromobenzamide. acs.orgnih.gov

Characterization of Reactive Intermediates and Transition States

The direct observation and characterization of reactive intermediates in catalytic cycles are challenging but provide invaluable mechanistic information.

Reactive Intermediates: In some cases, palladacycle intermediates have been isolated and characterized by techniques such as X-ray crystallography and NMR spectroscopy. These stable analogs of the proposed reactive intermediates provide strong evidence for their existence in the catalytic cycle. For example, σ-aryl-Pd complexes formed via electrophilic substitution have been identified as intermediates. msu.edu

Transition States: While transition states are, by definition, transient and not directly observable, their properties can be inferred from kinetic data and, more directly, from computational studies. DFT calculations can provide detailed information about the geometry and energy of transition states. nih.gov For the C-H activation step, computational studies can help distinguish between different possible transition state structures, such as those for an oxidative addition/reductive elimination pathway versus a CMD pathway. These calculations often reveal key interactions, such as agostic interactions, that stabilize the transition state and influence the reaction's feasibility and selectivity.

| Step | Intermediate/Transition State | Calculated Relative Free Energy (kcal/mol) | Key Geometric Parameters |

|---|---|---|---|

| Alkene Insertion | 1a-TS1 | 19.2 | C···C distance: 2.01 Å |

| CO Insertion | 1a-TS2 | 10.6 | C···C=O distance: 1.84 Å |

This table presents representative DFT-calculated activation energies and key geometric parameters for transition states in a related intramolecular cyclization reaction, illustrating the type of data obtained from computational studies. nih.gov

Emerging Research Directions and Future Perspectives for 2 Bromophenyl Piperidin 1 Yl Methanone

Development of Novel Synthetic Transformations and Reaction Methodologies

The presence of the aryl bromide moiety on the (2-Bromophenyl)(piperidin-1-yl)methanone scaffold serves as a linchpin for a multitude of modern synthetic transformations. The future development of this compound is intrinsically linked to the application of advanced catalytic systems, particularly palladium-catalyzed cross-coupling reactions. These reactions offer a powerful methodology for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the modular and efficient diversification of the core structure. researchgate.netresearchgate.net

Key cross-coupling reactions that represent promising avenues for research include:

Suzuki-Miyaura Coupling: Reaction with various boronic acids or esters can introduce a wide array of aryl, heteroaryl, or alkyl substituents at the 2-position of the phenyl ring. This is a robust and widely used method in the pharmaceutical industry for creating biaryl structures. nobelprize.org

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, allowing for the synthesis of derivatives containing substituted anilines, heteroaromatic amines, or other nitrogen-containing functional groups.

Sonogashira Coupling: The coupling with terminal alkynes provides a direct route to arylalkyne derivatives, which are valuable intermediates and structural motifs in medicinal chemistry and materials science.

The general mechanism for these palladium-catalyzed reactions involves an oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the coupling partner and subsequent reductive elimination to yield the product and regenerate the catalyst. nobelprize.org Future research will likely focus on optimizing reaction conditions, exploring novel phosphine (B1218219) ligands to improve yields and functional group tolerance, and adapting these methods for greener, more sustainable solvent systems like water. researchgate.netacs.org

| Reaction Type | Coupling Partner | Potential Product Structure | Catalyst/Ligand System (Illustrative) |

| Suzuki-Miyaura | Phenylboronic acid | (2-Biphenyl)(piperidin-1-yl)methanone | Pd(OAc)₂, SPhos |

| Buchwald-Hartwig | Morpholine | (2-(Morpholin-4-yl)phenyl)(piperidin-1-yl)methanone | Pd₂(dba)₃, XPhos |

| Sonogashira | Phenylacetylene | (2-(Phenylethynyl)phenyl)(piperidin-1-yl)methanone | Pd(PPh₃)₂Cl₂, CuI |

| Heck Coupling | Styrene | (2-Styrylphenyl)(piperidin-1-yl)methanone | Pd(OAc)₂, P(o-tol)₃ |

This table presents illustrative examples of potential synthetic transformations.

Exploration of Undiscovered Chemical Reactivity Profiles and Selectivities

Beyond the well-established reactivity of the aryl bromide, the this compound structure holds potential for unexplored reactivity. Future research could focus on activating and functionalizing other parts of the molecule, leading to novel derivatives that are otherwise difficult to access.

A significant area of potential is the selective C–H activation of the piperidine (B6355638) ring or the phenyl ring. While challenging due to the presence of multiple C-H bonds, advances in transition-metal catalysis have made this an increasingly feasible strategy. For instance, directed C-H activation could functionalize the piperidine ring at a specific position, guided by the coordination of a catalyst to the amide oxygen. Research on related 2-phenylpiperidine (B1215205) systems has shown that remote meta-C-H activation of the phenyl ring is possible using specialized templates, suggesting that novel directing group strategies could unlock new reactivity patterns for this scaffold. nih.gov

Another potential area of exploration is ortho-directed metallation . The amide group could potentially act as a directing group for lithiation at the 6-position of the phenyl ring (ortho to the amide and meta to the bromine). This would generate a powerful nucleophile that could react with a variety of electrophiles, introducing a second substituent onto the aromatic ring and providing access to highly decorated scaffolds. The selectivity between this pathway and halogen-metal exchange at the bromine position would be a key aspect to investigate.

Design of Advanced Functional Materials Utilizing the this compound Scaffold

The unique structural features of this compound make it an intriguing building block, or scaffold, for the design of advanced functional materials. Its rigid phenyl core, combined with the flexible yet conformationally defined piperidine unit, could be exploited to create polymers, liquid crystals, or organic electronics with tailored properties.

The aryl bromide functionality is a key handle for polymerization. Poly(p-phenylene) type structures could be synthesized via Yamamoto or Suzuki polycondensation, incorporating the piperidinylmethanone unit as a bulky, polar side chain. Such side chains could influence the polymer's solubility, thermal properties, and intermolecular packing in the solid state. Attaching this scaffold to polymer backbones could also be achieved via solid-phase synthesis techniques. nih.gov

| Material Class | Role of the Scaffold | Potential Properties/Applications |

| Polymers | Monomer unit in condensation polymerization | Enhanced solubility in organic solvents, modified thermal stability, materials with high refractive index. |

| Liquid Crystals | Core unit of a mesogen | The rigid-flexible structure could favor the formation of nematic or smectic phases. |

| Organic Semiconductors | Building block for hole-transporting materials | The amide and aromatic components could be part of a larger conjugated system for use in OLEDs or organic photovoltaics. |

| Functional Surfaces | Surface modifier | Covalent attachment to surfaces (e.g., silica, gold) via the aryl bromide to tailor surface polarity and binding properties. |

This table outlines potential applications of the scaffold in materials science.

Integration into Automated Chemical Discovery and Synthesis Platforms

The modular nature of the this compound scaffold makes it an ideal candidate for integration into automated chemical discovery and high-throughput screening (HTS) platforms. combichemistry.comdovepress.com HTS allows for the rapid testing of thousands of compounds to identify "hits" with desired biological activity. combichemistry.com

The core concept involves creating a combinatorial library of molecules based on the central scaffold. Using parallel synthesis techniques, the aryl bromide handle can be reacted with a large array of building blocks (e.g., boronic acids, amines, alkynes) to generate a library of thousands of distinct but structurally related compounds. nih.gov This process is amenable to automation, enabling the rapid production of compound collections for screening purposes.

For example, a drug discovery campaign could utilize this scaffold to generate a library for screening against a specific biological target, such as a G-protein coupled receptor (GPCR) or a specific enzyme. chemdiv.com The structural diversity introduced through parallel synthesis would allow for the exploration of the structure-activity relationship (SAR), helping to identify key molecular features responsible for biological activity. nih.gov

| Library Generation Step | Methodology | Reagents (Example) | Number of Derivatives |

| Scaffold | This compound | N/A | 1 |

| Diversification Reaction | Automated Suzuki-Miyaura Coupling | 96 different boronic acids | 96 |

| Further Diversification | (If applicable) Modification of piperidine ring | N/A | >96 |

| Screening | High-Throughput Screening (HTS) Assay | Target-specific assay (e.g., fluorescence polarization) | Identification of "hits" |

This table provides a hypothetical workflow for integrating the scaffold into an automated discovery platform.

The future of research on this compound lies in leveraging its chemical versatility. By applying modern synthetic methods, exploring its latent reactivity, incorporating it into novel materials, and utilizing it in high-throughput discovery workflows, this scaffold can be transformed from a simple chemical entity into a valuable platform for innovation across the chemical sciences.

Q & A

Q. What are the standard synthetic routes for (2-bromophenyl)(piperidin-1-yl)methanone?

The compound is synthesized via bromination of precursor molecules or Friedel-Crafts acylation. For example:

- Bromination : Reaction of (phenyl)(piperidin-1-yl)methanone derivatives with N-bromosuccinimide (NBS) under controlled conditions (e.g., anhydrous dichloromethane, 0°C to room temperature) yields brominated products. Purification involves column chromatography (n-hexane/EtOAc gradients) and HPLC .

- Friedel-Crafts : Acylation of bromophenyl substrates with piperidine derivatives using AlCl₃ as a catalyst. Reaction optimization includes temperature control (40–60°C) and stoichiometric adjustments to minimize side products .

Q. How is structural characterization performed for this compound?

Key methods include:

- NMR Spectroscopy : H and C NMR identify substituent positions and confirm regioselectivity (e.g., aromatic proton shifts at δ 7.30–7.56 ppm for bromophenyl groups) .

- Elemental Analysis : Validates molecular formula (e.g., C₁₂H₁₃BrN₂O requires C 57.30%, H 4.80%; observed C 57.21%, H 4.75%) .

- HPLC : Assesses purity (>95% via reverse-phase methods with UV detection at 254 nm) .

Q. What are common purification strategies for brominated piperidine derivatives?

- Column Chromatography : Silica gel with n-hexane/EtOAc (4:1 to 10:1 gradients) resolves brominated isomers .

- Recrystallization : Ethanol/water mixtures yield high-purity crystalline products (e.g., m.p. 86–87°C) .

Advanced Research Questions

Q. How does regioselectivity in bromination impact synthetic outcomes?

Regioselectivity is influenced by steric and electronic factors:

- Substrate Structure : Bromination of (3,5-dimethylphenyl)(piperidin-1-yl)methanone with NBS preferentially occurs at the para position due to steric hindrance from methyl groups .

- Reaction Conditions : Lower temperatures (0°C) favor monobromination, while excess NBS promotes dibromination .

- Data Contradictions : Yields vary between 50–67% depending on substrate symmetry and purification efficiency .

Q. How can computational modeling aid in predicting reactivity or biological activity?

- DFT Calculations : Predict electrophilic aromatic substitution sites by analyzing frontier molecular orbitals (e.g., HOMO localization on bromophenyl rings) .

- Docking Studies : Screen for tyrosine kinase inhibition by simulating interactions with ATP-binding pockets (e.g., using AutoDock Vina) .

Q. What strategies resolve contradictions in reaction yields or product distributions?

- Kinetic vs. Thermodynamic Control : Monitor reaction progress via TLC to isolate intermediates (e.g., dibrominated byproducts at extended reaction times) .

- Isotopic Labeling : Use C-labeled precursors to trace reaction pathways and identify side products .

Q. How does the compound perform in biological assays?

- Kinase Inhibition : Derivatives like 4-(4-fluorobenzyl)piperazin-1-ylmethanone show IC₅₀ values <1 µM in kinase assays, attributed to hydrophobic interactions with active sites .

- Metabolic Stability : Microsomal assays (e.g., liver microsomes) evaluate oxidative degradation, with t₁/₂ >60 min indicating suitability for in vivo studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.